Digeranyl bisphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジゲラニルビスホスホネートは、メバロン酸経路に関与する酵素であるゲラニルゲラニルピロリン酸シンターゼの強力な阻害剤です。この経路は、さまざまな細胞機能に不可欠なイソプレノイドの生合成に不可欠です。

2. 製法

合成ルートと反応条件: ジゲラニルビスホスホネートの合成は、通常、特定の条件下でゲラニルピロリン酸をビスホスホネート前駆体と縮合させることを含みます。 反応は、ビスホスホネート結合の形成を促進する酵素または化学触媒によって触媒されます .

工業生産方法: ジゲラニルビスホスホネートの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、業界標準を満たすために精製、結晶化、品質管理などのステップが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of digeranyl bisphosphonate typically involves the condensation of geranyl pyrophosphate with bisphosphonate precursors under specific conditions. The reaction is catalyzed by enzymes or chemical catalysts that facilitate the formation of the bisphosphonate bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

化学反応の分析

反応の種類: ジゲラニルビスホスホネートは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化生成物の形成につながります。

還元: 水素の付加または酸素の除去、還元された化合物の生成。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤.

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はゲラニルゲラニルビスホスホネート誘導体を生成する可能性があり、還元はより単純なビスホスホネート化合物を生成する可能性があります .

科学的研究の応用

Cancer Therapy

DGBP has shown promise as an anticancer agent, particularly in the treatment of lymphocytic leukemia. Studies indicate that DGBP induces apoptosis more effectively than other bisphosphonates like zoledronate. In vitro experiments demonstrated that DGBP inhibited the proliferation of T-cell leukemia cells at lower concentrations compared to zoledronate, while also exhibiting reduced toxicity towards healthy cells .

Case Study: Lymphocytic Leukemia

- Objective: To evaluate the anti-proliferative effects of DGBP on lymphocytic leukemia cells.

- Findings: DGBP induced apoptosis through caspase activation and altered protein geranylgeranylation, showcasing its potential as a selective therapeutic agent .

Treatment of Bone Diseases

While primarily noted for its anticancer properties, DGBP's mechanism may also be beneficial in treating bone-related diseases. Bisphosphonates are commonly used to manage conditions such as osteoporosis and Paget's disease by inhibiting osteoclast-mediated bone resorption. DGBP's specific action on GGDPS could offer advantages in minimizing side effects associated with traditional bisphosphonates .

Comparative Efficacy Table

| Compound | Target Enzyme | Potency (IC50) | Induces Apoptosis | Toxicity to Healthy Cells |

|---|---|---|---|---|

| Digeranyl Bisphosphonate | Geranylgeranyl Diphosphate Synthase | Lower than Zoledronate | Yes | Lower |

| Zoledronate | Farnesyl Diphosphate Synthase | Higher than DGBP | Yes | Higher |

Clinical Implications

The clinical implications of using DGBP extend beyond cancer therapy. Its selective inhibition of GGDPS suggests potential applications in conditions where isoprenoid metabolism plays a role in disease progression. For instance, studies have indicated that direct inhibition of GGPP does not stimulate osteoblast differentiation, which could be relevant in managing bone density disorders .

作用機序

ジゲラニルビスホスホネートは、ゲラニルゲラニルピロリン酸シンターゼを阻害することによって効果を発揮し、ゲラニルゲラニルピロリン酸の枯渇につながります。この阻害は、細胞増殖と生存を含むさまざまな細胞プロセスに不可欠な小さなGTPaseのゲラニルゲラニル化を阻害します。 この化合物は、カスパーゼとERKリン酸化を含む経路を通じてアポトーシスを誘導します .

類似化合物:

ゾレドロン酸: ファルネシル二リン酸シンターゼを阻害する別のビスホスホネート。

アレンドロン酸: 骨粗鬆症の治療に使用されるビスホスホネート。

リセドロン酸: アレンドロン酸と同様に、骨関連の疾患に使用されます

ユニークさ: ジゲラニルビスホスホネートは、ゲラニルゲラニルピロリン酸シンターゼの特異的な阻害によりユニークであり、メバロン酸経路とその癌やその他の疾患における役割を研究するための貴重なツールとなっています。 その選択的アクションと他のビスホスホネートと比較して低い毒性は、治療薬としての可能性を強調しています .

類似化合物との比較

Zoledronate: Another bisphosphonate that inhibits farnesyl diphosphate synthase.

Alendronate: A bisphosphonate used in the treatment of osteoporosis.

Risedronate: Similar to alendronate, used for bone-related conditions

Uniqueness: Digeranyl bisphosphonate is unique due to its specific inhibition of geranylgeranyl pyrophosphate synthase, making it a valuable tool in studying the mevalonate pathway and its role in cancer and other diseases. Its selective action and lower toxicity compared to other bisphosphonates highlight its potential as a therapeutic agent .

特性

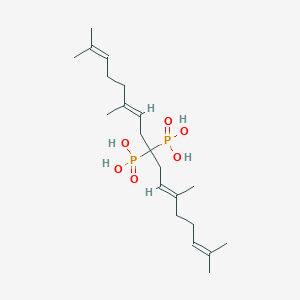

分子式 |

C21H38O6P2 |

|---|---|

分子量 |

448.5 g/mol |

IUPAC名 |

[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonoheptadeca-2,6,11,15-tetraen-9-yl]phosphonic acid |

InChI |

InChI=1S/C21H38O6P2/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27)/b19-13+,20-14+ |

InChIキー |

SQERRIVHBWCION-IWGRKNQJSA-N |

異性体SMILES |

CC(=CCC/C(=C/CC(P(=O)(O)O)(P(=O)(O)O)C/C=C(/CCC=C(C)C)\C)/C)C |

正規SMILES |

CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)(O)O)P(=O)(O)O)C)C |

同義語 |

digeranyl bisphosphonate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。